

## Reproducibility of Nesodine Research: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Nesodine |           |  |  |
| Cat. No.:            | B1230985 | Get Quote |  |  |

An objective analysis of the current evidence surrounding **Nesodine** (povidone-iodine 0.5% nasal spray) for the treatment of the common cold and COVID-19, in comparison to alternative therapies. This guide scrutinizes the reproducibility of pivotal research findings and presents supporting experimental data for informed scientific evaluation.

#### **Executive Summary**

**Nesodine**, a nasal spray utilizing povidone-iodine (PVP-I), has been the subject of company-sponsored clinical trials for the treatment of the common cold and reduction of SARS-CoV-2 viral load. While the manufacturer, Firebrick Pharma, has reported positive outcomes in their Phase II and Phase III studies, the broader scientific community awaits independent replication of these findings. This guide provides a comprehensive overview of the available data for **Nesodine**, juxtaposed with independent research on povidone-iodine nasal sprays and other therapeutic alternatives. The aim is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the current state of evidence and the reproducibility of these findings.

#### **Comparative Efficacy of Nesodine and Alternatives**

The clinical data for **Nesodine** is primarily derived from studies funded and conducted by its manufacturer. These studies predominantly compare **Nesodine** to a saline nasal spray (placebo). Independent research on povidone-iodine nasal sprays has yielded mixed results, particularly concerning in-vivo efficacy against SARS-CoV-2. A summary of key quantitative findings is presented below.



### Nesodine (Povidone-Iodine 0.5%) for the Common Cold

| Study Type                          | Primary Endpoint                    | Result                                                   | Citation |
|-------------------------------------|-------------------------------------|----------------------------------------------------------|----------|
| Phase III RCT<br>(Firebrick Pharma) | Reduction in nasal symptom severity | 8.4% benefit over saline (not statistically significant) | [1]      |
| Phase III RCT<br>(Firebrick Pharma) | Reduction in global severity score  | 12.6% benefit over saline (p=0.054)                      | [1]      |
| Phase III RCT<br>(Firebrick Pharma) | Reduction in functional impairment  | 16.1% benefit over saline (p=0.041)                      | [1][2]   |

Povidone-Iodine Nasal Spray for COVID-19 (SARS-CoV-2

Viral Load Reduction)

| Study Type                            | Intervention             | Primary<br>Endpoint                                | Result                                                          | Citation |
|---------------------------------------|--------------------------|----------------------------------------------------|-----------------------------------------------------------------|----------|
| Phase II RCT<br>(Firebrick<br>Pharma) | Nasodine (0.5%<br>PVP-I) | Reduction in<br>nasal viral load<br>(log10 TCID50) | Significant reduction compared to placebo (p=0.028)             | [3]      |
| Independent<br>RCT                    | 0.5% and 2.0%<br>PVP-I   | Change in viral<br>load (Ct values)                | No statistically significant difference compared to saline      | [4]      |
| Pilot Study                           | 0.4% PVP-I               | Change in viable viral titers                      | Minimal virucidal<br>efficacy at 3<br>minutes post-<br>exposure | [5]      |

## **Alternative Treatments for the Common Cold and COVID-19**



| Intervention                              | Indication  | Key Finding                                                                    | Citation |
|-------------------------------------------|-------------|--------------------------------------------------------------------------------|----------|
| Zinc Lozenges                             | Common Cold | May reduce the duration of the common cold.                                    |          |
| Echinacea                                 | Common Cold | Weak evidence for clinically relevant treatment effects.                       |          |
| Nitric Oxide Nasal<br>Spray               | COVID-19    | Significantly reduced<br>SARS-CoV-2 viral<br>load in a Phase 2 trial.          | [6]      |
| Azelastine Nasal<br>Spray                 | COVID-19    | Associated with a 69% reduction in COVID-19 infection in a prophylactic trial. | [7][8]   |
| Biovanta (Lactoferrin,<br>Lysozyme, Aloe) | Common Cold | Significant relief in sore throat and other cold symptoms.                     |          |

# Experimental Protocols Firebrick Pharma Phase III Common Cold Trial (Nasodine)

- Study Design: A multi-center, randomized, controlled, double-blind Phase III study.
- Participants: 260 euthyroid adults with qualifying cold symptoms.
- Intervention: Participants were randomized 2:1 to receive either Nasodine (0.5% povidone-iodine nasal spray) or a matching saline nasal spray (SNS).
- Dosing: Four applications daily for five days.
- Outcome Measures: Cold severity was reported using the Wisconsin Upper Respiratory Symptom Survey (WURSS-21). The primary endpoint was the impact on a 4-item nasal



symptom scale. The key secondary endpoint was the 19-item Global Severity Score (GSS). [1][2]

## Independent Randomized Controlled Trial of PVP-I for COVID-19

- Study Design: A three-arm, triple-blinded, randomized, placebo-controlled clinical trial.
- Participants: Outpatients who tested positive for COVID-19.
- Intervention: Participants were randomized to receive nasal sprays containing either placebo (0.9% saline), 0.5% PVP-I, or 2.0% PVP-I.
- Outcome Measures: Nasopharyngeal (NP) swabs were taken at baseline, 1-hour post-spray, and 3 days post-spray for quantitative polymerase chain reaction (qPCR) analysis to assess viral load (cycle threshold - Ct values).[4]

#### **Mechanism of Action of Povidone-Iodine**

The virucidal and bactericidal effects of povidone-iodine are attributed to the release of free iodine. This free iodine is a potent oxidizing agent that non-specifically targets various components of microbial cells.

#### **Proposed Antiviral Mechanism**

Free iodine is thought to exert its antiviral effects through several mechanisms:

- Oxidation of Surface Proteins: It can oxidize amino acids in viral surface proteins, such as hemagglutinin in influenza viruses, thereby inhibiting viral attachment to host cells.[9][10][11]
- Disruption of Viral Envelope: For enveloped viruses, iodine can destabilize the lipid envelope.[9]
- Denaturation of Enzymes: It can inactivate critical viral enzymes, like neuraminidase in influenza viruses, which is necessary for viral release from infected cells.[9][10][11]
- Damage to Nucleic Acids: Direct interaction with and damage to viral RNA or DNA is also a proposed mechanism.[12]



It is important to note that povidone-iodine does not appear to act on a specific host signaling pathway but rather has a direct, broad-spectrum antimicrobial effect.



Click to download full resolution via product page

Proposed antiviral mechanism of povidone-iodine.

# Experimental and Logical Workflows Typical Workflow for a Randomized Controlled Trial of a Nasal Spray

The following diagram illustrates a generalized workflow for a randomized controlled trial (RCT) designed to assess the efficacy of a therapeutic nasal spray.





Click to download full resolution via product page

Generalized workflow for a randomized controlled trial.



#### Conclusion

The research surrounding **Nesodine** presents a promising but as-yet unreplicated picture of efficacy for the common cold. The data from the manufacturer's trials suggest a clinical benefit, particularly when treatment is initiated early. However, the lack of independent, peer-reviewed studies confirming these findings is a significant gap. For COVID-19, the evidence for in-vivo efficacy of povidone-iodine nasal sprays is conflicting, with some independent studies failing to show a significant virucidal effect compared to placebo.

Researchers and clinicians should consider the current body of evidence in its entirety. While **Nesodine** may offer a potential therapeutic option, its definitive place in the treatment landscape will only be established through rigorous, independent replication of the initial findings and head-to-head comparisons with other established and emerging treatments. The non-specific, broad-spectrum antimicrobial action of povidone-iodine is well-established, but its clinical translation into a reproducible therapeutic benefit for viral upper respiratory infections requires further investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Povidone-iodine nasal spray (Nasodine®) for the common cold: a randomized, controlled, double-blind, Phase III clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Povidone-iodine nasal spray (Nasodine®) for the common cold: a randomized, controlled, double-blind, Phase III clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Trial of the Impact 0.5% Povidone-Iodine Nasal Spray (Nasodine®) on Shedding of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Povidone-Iodine Nasal Spray on Nasopharyngeal SARS-CoV-2 Viral Load: A Randomized Control Trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pharmacytimes.com [pharmacytimes.com]



- 7. Antihistamine nasal spray prevents COVID-19, study finds | CIDRAP [cidrap.umn.edu]
- 8. A common nasal spray may block Covid infection, trial results indicate | The Transmission | University of Nebraska Medical Center [unmc.edu]
- 9. Repurposing povidone-iodine to reduce the risk of SARS-CoV-2 infection and transmission: a narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of the action of povidone-iodine against human and avian influenza A viruses: its effects on hemagglutination and sialidase activities PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infectious Disease Management and Control with Povidone Iodine PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
- To cite this document: BenchChem. [Reproducibility of Nesodine Research: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230985#reproducibility-of-nesodine-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com